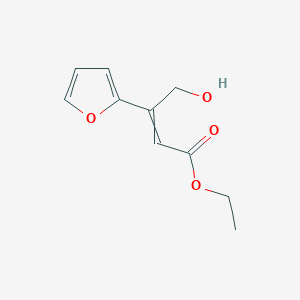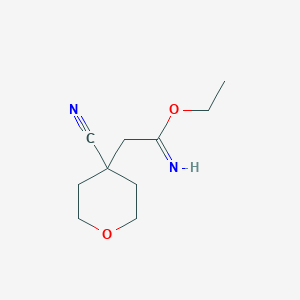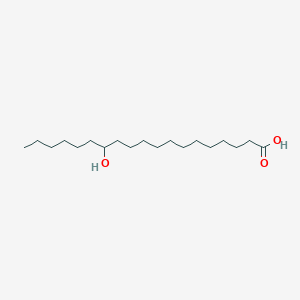![molecular formula C21H35ClSiSn B14338140 {[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane CAS No. 108307-31-9](/img/structure/B14338140.png)
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane: is a complex organometallic compound with the molecular formula C21H38ClSiSn and a molecular weight of 472.766 g/mol . This compound is notable for its unique combination of tin (Sn) and silicon (Si) atoms within its structure, which imparts distinctive chemical properties and reactivity.
Métodos De Preparación
The synthesis of {[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane typically involves the reaction of dicyclohexyltin chloride with (dimethyl)phenylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Análisis De Reacciones Químicas
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane: undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides of tin and silicon.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of new organometallic compounds.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and tin oxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane: has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials and coatings due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of {[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane involves its ability to form stable complexes with other molecules. The tin and silicon atoms in the compound can coordinate with various ligands, leading to the formation of new chemical species. These interactions can affect the compound’s reactivity and stability, making it useful in a variety of applications .
Comparación Con Compuestos Similares
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane: can be compared with other organometallic compounds such as:
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylgermane: Similar in structure but contains germanium instead of silicon.
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylplumbane: Contains lead instead of silicon.
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylstannane: Contains an additional tin atom instead of silicon.
The uniqueness of This compound lies in its combination of tin and silicon, which imparts distinctive chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
108307-31-9 |
|---|---|
Fórmula molecular |
C21H35ClSiSn |
Peso molecular |
469.7 g/mol |
Nombre IUPAC |
[chloro(dicyclohexyl)stannyl]methyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C9H13Si.2C6H11.ClH.Sn/c1-10(2,3)9-7-5-4-6-8-9;2*1-2-4-6-5-3-1;;/h4-8H,1H2,2-3H3;2*1H,2-6H2;1H;/q;;;;+1/p-1 |
Clave InChI |
MTWLZAUZASGWBA-UHFFFAOYSA-M |
SMILES canónico |
C[Si](C)(C[Sn](C1CCCCC1)(C2CCCCC2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)




![{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone](/img/structure/B14338092.png)
![9,10-Bis[(naphthalen-1-YL)methyl]anthracene](/img/structure/B14338097.png)


![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)
![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)
